molecular formula C19H16N2O4S B2797454 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid CAS No. 296772-87-7

4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid

Cat. No. B2797454
CAS RN: 296772-87-7
M. Wt: 368.41
InChI Key: GRUBUFLJTCRPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid, also known as Bz-423, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Structural Investigations

  • Triorganostannyl Esters of Pyridinylimino Substituted Aminobenzoic Acids : A study by Tzimopoulos et al. (2010) focused on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which are structurally related to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid. This research highlights the significance of these compounds in understanding the coordination to metal centers and their impact on the photophysical properties of the metals and the ligands (Tzimopoulos et al., 2010).

Luminescent Properties and Stimuli-Responsive Behavior

  • Pyridyl Substituted Benzamides with Aggregation Enhanced Emission : Srivastava et al. (2017) explored compounds structurally akin to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid. They found these compounds exhibit luminescence in both solution and solid states and form nano-aggregates with enhanced emission in aqueous-DMF solution. Their properties vary with solvent polarity, showing mechanochromic properties and multi-stimuli response (Srivastava et al., 2017).

Amino Acid Derivatives and Their Reactions

  • Amino Acid Sulfonamides Based on Benzene Sulfonamides : Riabchenko et al. (2020) investigated the creation of new amino acid derivatives of a compound similar to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid. They examined the interaction with amino acid methyl esters, revealing insights into the complex chemical reactions and potential applications in pharmacology (Riabchenko et al., 2020).

Metal Complexes and Catalysis

  • Palladium Aryl Sulfonate Phosphine Catalysts for Copolymerization : Skupov et al. (2007) discussed the use of compounds like 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid in the formation of palladium-based catalysts for the polymerization of acrylates with ethene. This study underscores the importance of such compounds in developing efficient catalysts for polymerization processes (Skupov et al., 2007).

Antimicrobial Activities

  • Arylhydrazones of p-Aminobenzoic Acid Hydrazide as Antimicrobial Agents : Komurcu et al. (1995) synthesized derivatives similar to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid and evaluated their antimicrobial activity. This research offers insights into the potential use of such compounds in developing new antimicrobial agents (Komurcu et al., 1995).

properties

IUPAC Name

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-19(23)16-11-9-15(10-12-16)14-21(18-8-4-5-13-20-18)26(24,25)17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUBUFLJTCRPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid

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